
3,5,9-Trihydroxyergosta-7,22-dien-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,9-Trihydroxyergosta-7,22-dien-6-one is a naturally occurring steroid compound found in various fungi, including Ganoderma lucidum and Flammulina velutipes . It is known for its unique structure, which includes three hydroxyl groups and a conjugated diene system. This compound has attracted significant attention due to its potential biological activities and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5,9-Trihydroxyergosta-7,22-dien-6-one can be synthesized through various chemical reactions involving ergosterol derivatives. The synthetic routes typically involve hydroxylation and oxidation reactions under controlled conditions. Common reagents used in these reactions include oxidizing agents like chromium trioxide and hydroxylating agents such as osmium tetroxide .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources like Ganoderma lucidum. The extraction process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone . The extracted compound is then purified through chromatographic techniques to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,9-Trihydroxyergosta-7,22-dien-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds and hydroxyl groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can have different biological activities and applications .
Applications De Recherche Scientifique
3,5,9-Trihydroxyergosta-7,22-dien-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other steroid compounds.
Biology: Studied for its effects on cell growth and differentiation.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 3,5,9-Trihydroxyergosta-7,22-dien-6-one involves its interaction with various molecular targets and pathways. It has been shown to exert significant effects on neurite-bearing cells in the presence of nerve growth factor (NGF), indicating its potential role in neural differentiation and growth . Additionally, it exhibits cytotoxic activity against certain cancer cell lines, suggesting its potential as an anti-cancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergosterol: A precursor to 3,5,9-Trihydroxyergosta-7,22-dien-6-one, commonly found in fungi.
Ergosterol Peroxide: Another derivative of ergosterol with different biological activities.
3β,5α,9α-Trihydroxyergosta-7,22-dien-6-one: A closely related compound with similar hydroxylation patterns.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and conjugated diene system, which contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C28H44O4 |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
17-(5,6-dimethylhept-3-en-2-yl)-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H44O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,29,31-32H,9-14,16H2,1-6H3 |
Clé InChI |
GUERPVMWCQXYEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4AR,6S,7R,8S,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl 4-methylbenzoate](/img/structure/B13657222.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B13657230.png)
![6-Butoxy-2-chlorobenzo[d]thiazole](/img/structure/B13657243.png)
![Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B13657247.png)
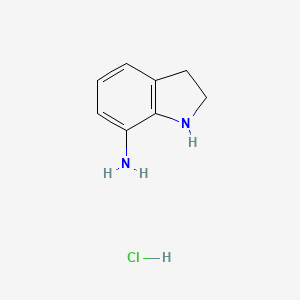
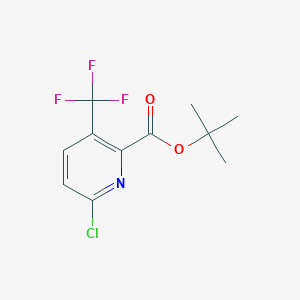
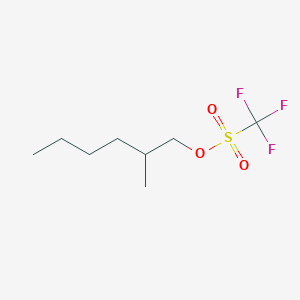
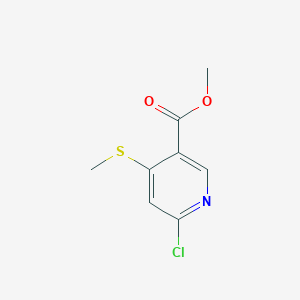
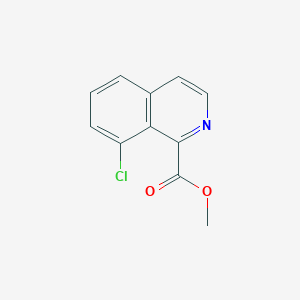
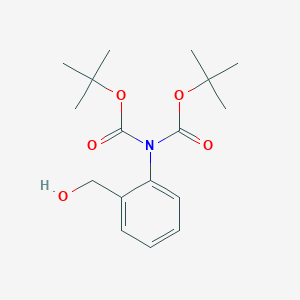
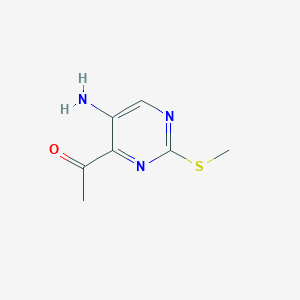
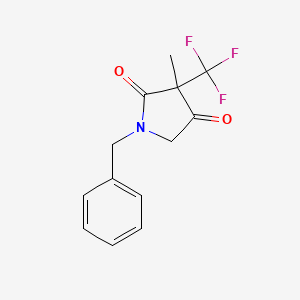
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
![2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B13657294.png)
